

# tert-butyl 2-vinylpiperidine-1-carboxylate

## physical properties

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### Compound of Interest

Compound Name: *tert-butyl 2-Vinylpiperidine-1-carboxylate*

Cat. No.: *B178708*

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An In-Depth Technical Guide to **tert-Butyl 2-Vinylpiperidine-1-carboxylate** (CAS: 176324-61-1)

## Introduction

**tert-Butyl 2-vinylpiperidine-1-carboxylate** is a synthetically versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, which is protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. The strategic placement of a reactive vinyl group at the C2 position provides a valuable chemical handle for a wide array of subsequent transformations. This guide offers a comprehensive overview of its physical properties, a reliable synthetic protocol, expected spectroscopic characteristics, and its potential applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

## Physicochemical Properties

The physical properties of **tert-butyl 2-vinylpiperidine-1-carboxylate** are critical for its handling, reaction setup, and purification. While experimental data for this specific isomer is not widely published, reliable predictions can be made based on its structure and data from closely related isomers, such as the 3-vinyl and 4-vinyl analogues.

Property	Value	Source/Comment
CAS Number	176324-61-1	[1]
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>2</sub>	[1]
Molecular Weight	211.30 g/mol	[1]
Appearance	Colorless to light yellow liquid	Inferred from isomers[2][3]
Boiling Point	~268-269 °C at 760 mmHg	Predicted based on isomers[3] [4][5]
Density	~1.02-1.03 g/cm <sup>3</sup>	Predicted based on isomers[4] [5][6]
Refractive Index	~1.517	Predicted based on 3-vinyl isomer[4][5]
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF, ether). Poorly soluble in water.	Based on structural analysis
Storage	2-8°C, under an inert atmosphere	Recommended for stability[3] [4][6]

## Synthesis and Purification

The most direct and reliable method for the preparation of **tert-butyl 2-vinylpiperidine-1-carboxylate** is via the Wittig reaction, starting from the corresponding aldehyde, tert-butyl 2-formylpiperidine-1-carboxylate. This approach is favored for its high functional group tolerance and generally good yields in converting aldehydes to terminal alkenes.

## Proposed Synthetic Pathway

The synthesis involves the in situ preparation of a phosphorus ylide from a phosphonium salt, which then reacts with the aldehyde to form the desired vinyl group and triphenylphosphine oxide as a byproduct.

1.  $(\text{CH}_3)_3\text{P}^+\text{Br}^-$  / Strong Base (n-BuLi)
2. Anhydrous THF, 0°C to RT

tert-Butyl 2-formylpiperidine-1-carboxylate

Wittig Reaction

tert-Butyl 2-vinylpiperidine-1-carboxylate

Separated during workup  
& chromatography

Triphenylphosphine Oxide

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Caption: Proposed synthesis of the target compound via a Wittig reaction.

## Experimental Protocol: Wittig Olefination

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

- Methyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- tert-Butyl 2-formylpiperidine-1-carboxylate (CAS: 157634-02-1)[7]
- Round-bottom flasks, magnetic stirrer, nitrogen/argon line, syringes

- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Silica gel for column chromatography

#### Step-by-Step Methodology:

- Ylide Preparation:
  - To an oven-dried, three-necked flask under an inert atmosphere ( $\text{N}_2$  or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).
  - Add anhydrous THF to create a suspension.
  - Cool the flask to  $0^\circ\text{C}$  in an ice bath.
  - Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
  - Allow the mixture to stir at  $0^\circ\text{C}$  for 30 minutes, then warm to room temperature and stir for an additional hour.
- Wittig Reaction:
  - In a separate flask, dissolve tert-butyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.
  - Cool the ylide solution back down to  $0^\circ\text{C}$ .
  - Add the aldehyde solution dropwise to the ylide suspension.
  - Allow the reaction to stir at  $0^\circ\text{C}$  for one hour, then warm to room temperature and stir for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
- Work-up and Extraction:
  - Carefully quench the reaction by slowly adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
  - Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired compound and triphenylphosphine oxide.
- Purification:
  - Purify the crude residue by flash column chromatography on silica gel.
  - A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%) is typically effective. The less polar product will elute before the highly polar triphenylphosphine oxide byproduct.
  - Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield **tert-butyl 2-vinylpiperidine-1-carboxylate** as an oil.

## Expected Spectroscopic Characterization

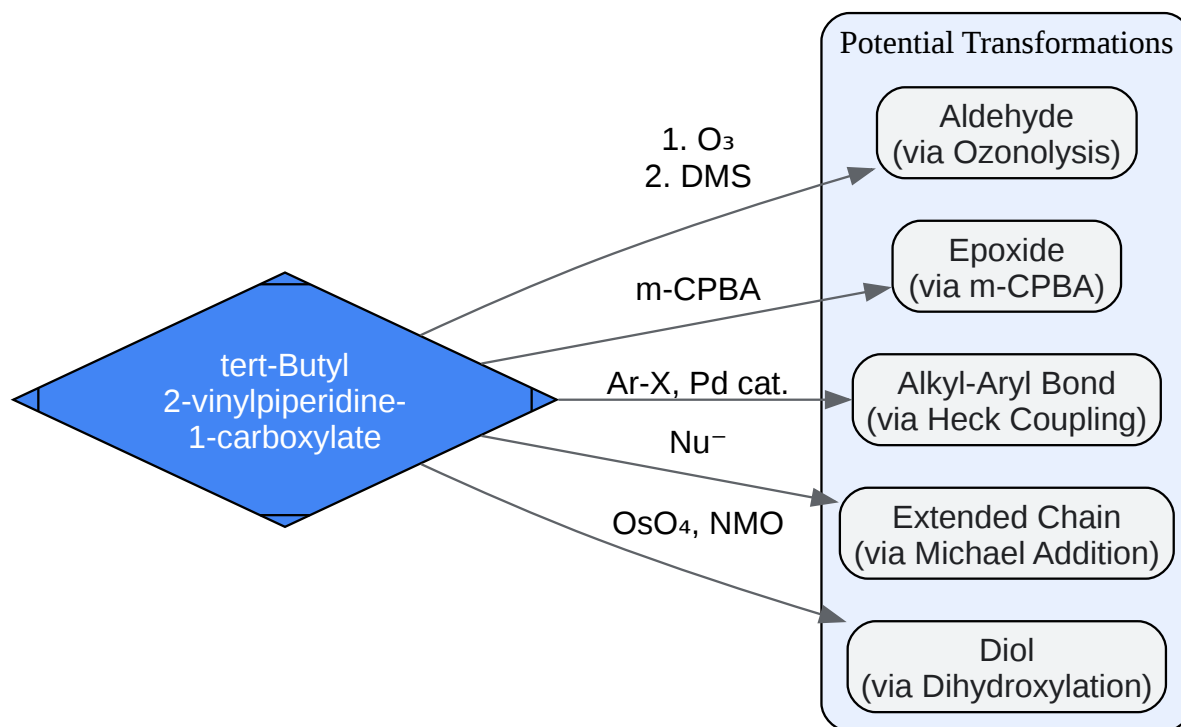
Authenticating the structure of the final product is paramount. Based on its molecular structure, the following spectroscopic signatures are expected:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  5.7-5.9 ppm (m, 1H): Vinyl proton ( $-\text{CH}=\text{CH}_2$ ).
  - $\delta$  4.9-5.2 ppm (m, 2H): Vinyl protons ( $=\text{CH}_2$ ).
  - $\delta$  4.5-4.8 ppm (m, 1H): Proton at the C2 position, adjacent to the vinyl group and nitrogen.
  - $\delta$  2.8-4.1 ppm (m, 2H): Protons on the piperidine ring adjacent to the nitrogen (C6).
  - $\delta$  1.5-1.9 ppm (m, 6H): Remaining piperidine ring protons (C3, C4, C5).
  - $\delta$  1.45 ppm (s, 9H): Protons of the tert-butyl group.
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):
  - $\delta$  ~155 ppm: Carbonyl carbon of the Boc group ( $\text{C}=\text{O}$ ).

- $\delta$  ~135-140 ppm: Vinyl carbon ( $-\text{CH}=\text{}$ ).
- $\delta$  ~115-120 ppm: Vinyl carbon ( $=\text{CH}_2$ ).
- $\delta$  ~80 ppm: Quaternary carbon of the Boc group ( $-\text{C}(\text{CH}_3)_3$ ).
- $\delta$  ~55-60 ppm: C2 carbon of the piperidine ring.
- $\delta$  ~40-45 ppm: C6 carbon of the piperidine ring.
- $\delta$  ~28.5 ppm: Methyl carbons of the Boc group ( $-\text{CH}_3$ ).
- $\delta$  ~20-30 ppm: Remaining piperidine ring carbons (C3, C4, C5).
- Mass Spectrometry (ESI-MS):
  - $m/z$  ( $\text{M}+\text{H}$ )<sup>+</sup>: 212.16
  - $m/z$  ( $\text{M}+\text{Na}$ )<sup>+</sup>: 234.14
  - Common Fragment:  $m/z$  156.12 (Loss of tert-butylene,  $\text{C}_4\text{H}_8$ ) or  $m/z$  112.08 (Loss of the Boc group,  $\text{C}_5\text{H}_9\text{O}_2$ ).
- Infrared (IR) Spectroscopy:
  - $\sim 3080\text{ cm}^{-1}$ : C-H stretch (vinyl).
  - $\sim 2975, 2860\text{ cm}^{-1}$ : C-H stretch (aliphatic).
  - $\sim 1690\text{ cm}^{-1}$ : Strong C=O stretch (carbamate).
  - $\sim 1640\text{ cm}^{-1}$ : C=C stretch (vinyl).

## Chemical Reactivity and Applications

The synthetic utility of **tert-butyl 2-vinylpiperidine-1-carboxylate** stems from the reactivity of its vinyl group, which can participate in a multitude of chemical transformations. The Boc-protecting group ensures that the piperidine nitrogen does not interfere with these reactions and can be easily removed under acidic conditions (e.g., TFA in DCM) at a later stage.



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Caption: Key chemical transformations of the vinyl group.

This compound serves as an invaluable chiral intermediate for synthesizing complex nitrogen-containing molecules. Its applications include:

- **Elaboration of Side Chains:** The vinyl group can be converted into aldehydes, alcohols, or epoxides for further functionalization.
- **Carbon-Carbon Bond Formation:** It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Heck reaction.
- **Conjugate Addition:** The vinyl group can act as a Michael acceptor, allowing for the introduction of various nucleophiles.

## Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel research chemicals.

- General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from oxidizing agents.[3][4][6] For long-term storage, blanketing with an inert gas like argon is advisable to prevent potential polymerization or oxidation.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**tert-Butyl 2-vinylpiperidine-1-carboxylate** is a high-value building block for modern organic synthesis. Its defined structure, featuring a protected piperidine ring and a versatile vinyl functional group, makes it an ideal starting point for the synthesis of complex pharmaceutical targets. Understanding its physical properties, employing robust synthetic methods like the Wittig reaction, and appreciating the breadth of its potential chemical transformations will empower researchers to fully leverage its capabilities in the discovery and development of new chemical entities.

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